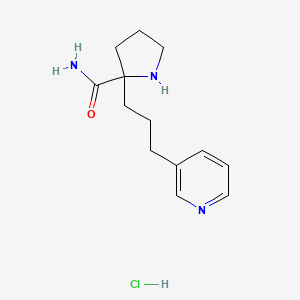
2-(3-吡啶-3-基-丙基)-吡咯烷-2-甲酸酰胺盐酸盐
描述
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C13H20ClN3O and its molecular weight is 269.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的对映选择性生物转化
陈等人 (2012) 探索了与本化合物密切相关的吡咯烷-2,5-二甲酰胺在有机合成中的应用。他们证明了其在对映体纯化合物合成中的适用性,对映体纯化合物合成是制药和其他化工行业的关键方面 (陈, 高, 王, 赵, & 王, 2012)。
抗菌活性
帕特尔、阿格拉瓦特和谢赫 (2011) 研究了与本化合物类似的吡啶衍生物的抗菌活性。这项研究对于开发新的抗菌剂具有重要意义 (帕特尔, 阿格拉瓦特, & 谢赫, 2011)。
Xa 因子抑制活性
安塞尔姆等人 (2010) 研究了一系列吡咯烷-3,4-二甲酸酰胺作为 Xa 因子抑制剂的潜力,表明其在抗凝治疗中的相关性 (安塞尔姆等人, 2010)。
水性介质中的生物共轭
中岛和池田 (1995) 研究了碳二亚胺的酰胺形成,这与该化合物的化学性质有关。他们的发现对于生物医学应用中的生物共轭技术至关重要 (中岛 & 池田, 1995)。
ω-杂环氨基酸的合成
辛格等人 (2005) 利用类似的酰胺活化技术合成了 ω-杂环-β-氨基酸。这与新药的开发相关 (辛格, 辛哈, 贾恩, 萨勒曼, 纳克维, & 阿南德, 2005)。
高效酰胺化技术
姜等人 (2008) 展示了使用与 2-(3-吡啶-3-基-丙基)-吡咯烷-2-甲酸酰胺盐酸盐相关的化合物对羧酸进行高效酰胺化。这在有机和药物化学中具有重要意义 (姜, 尹, 元, 金, 金, 金, 李, & 尹, 2008)。
生化分析
Biochemical Properties
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with prenylated-flavin mononucleotide-dependent decarboxylases, which facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry
Cellular Effects
The effects of 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of G-protein-coupled receptors involved in inflammatory conditions . This modulation can lead to changes in cellular responses, making it a valuable tool for studying cell signaling and gene regulation.
Molecular Mechanism
At the molecular level, 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with prenylated-flavin mononucleotide-dependent decarboxylases, for instance, involves a unique mechanism that facilitates decarboxylation reactions . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Dosage Effects in Animal Models
The effects of 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its interaction with prenylated-flavin mononucleotide-dependent decarboxylases highlights its role in decarboxylation reactions . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic fate.
Transport and Distribution
The transport and distribution of 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.
属性
IUPAC Name |
2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-12(17)13(7-3-9-16-13)6-1-4-11-5-2-8-15-10-11;/h2,5,8,10,16H,1,3-4,6-7,9H2,(H2,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBVCNKLUGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CN=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



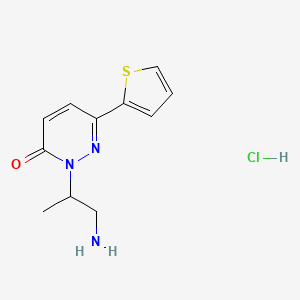
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
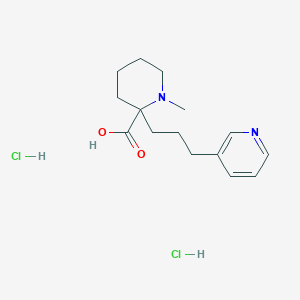



![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
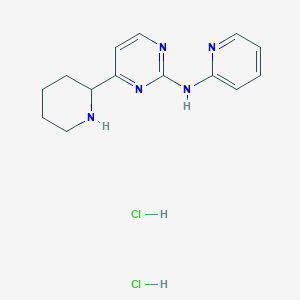
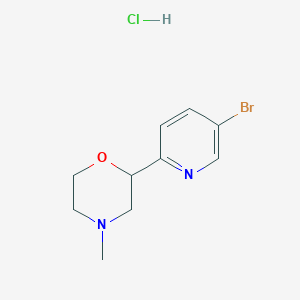
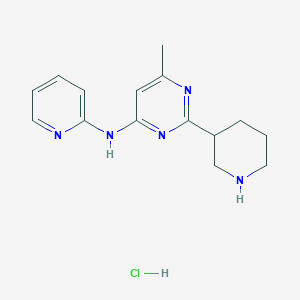
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)

